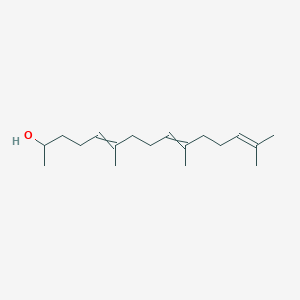
5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)-
概要
説明
5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- is a chemical compound with the molecular formula C18H32O. It is a secondary alcohol with a hydroxyl group attached to the second carbon of a pentadecatriene chain. This compound is characterized by its three double bonds and three methyl groups, which contribute to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- can be achieved through various synthetic routes. One common method involves the reduction of the corresponding ketone, 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-, (E,E)-, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using more efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound from reaction mixtures .
化学反応の分析
Types of Reactions
5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum (Pt) is commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides
Major Products
Oxidation: 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-, (E,E)-
Reduction: 5,9,13-Pentadecan-2-ol, 6,10,14-trimethyl-
Substitution: 5,9,13-Pentadecatrien-2-chloride, 6,10,14-trimethyl- (or corresponding bromide/iodide)
科学的研究の応用
5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
作用機序
The mechanism of action of 5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s double bonds and methyl groups contribute to its reactivity and ability to modulate biochemical pathways .
類似化合物との比較
Similar Compounds
- 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-, (E,E)
- 2-Pentadecanone, 6,10,14-trimethyl-
- Hexahydrofarnesyl acetone
- 6,10,14-Trimethylpentadecan-2-one
Uniqueness
5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- is unique due to its specific configuration and the presence of a hydroxyl group, which imparts distinct chemical and biological properties compared to its ketone and saturated analogs .
特性
IUPAC Name |
6,10,14-trimethylpentadeca-5,9,13-trien-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,13,18-19H,6-8,10,12,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVFFFGVTCQEQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390940 | |
| Record name | 5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587888-42-4 | |
| Record name | 5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
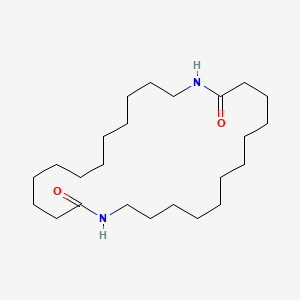
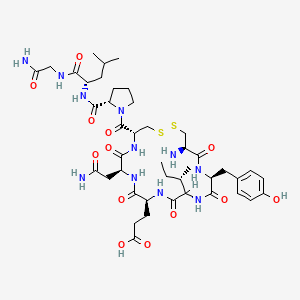
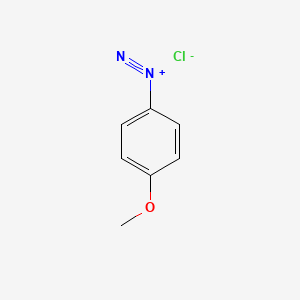
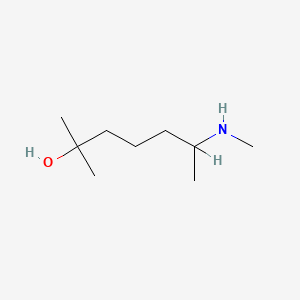


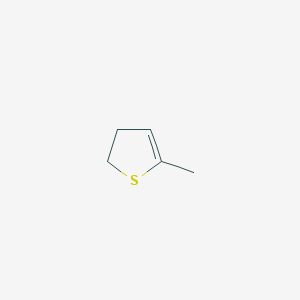
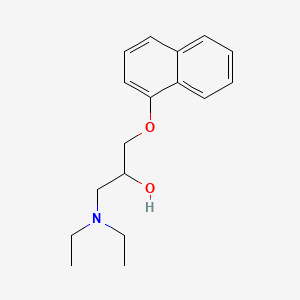
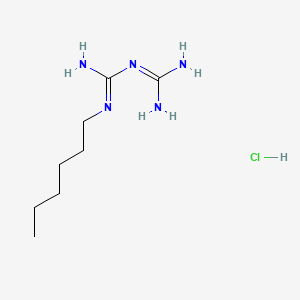
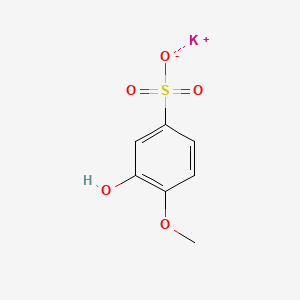
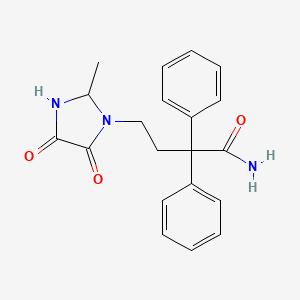
![[(Oxiran-2-yl)methyl]phosphonic acid](/img/structure/B3061102.png)
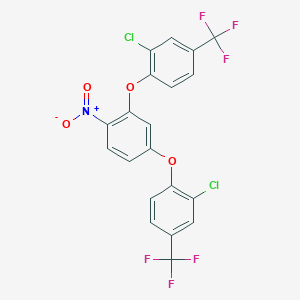
![2-Amino-3-[3-(2-amino-2-carboxyethyl)sulfanylpropylsulfanyl]propanoic acid](/img/structure/B3061105.png)
